Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 212317-51-6
VCID: VC17271341
InChI: InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3
SMILES:
Molecular Formula: C26H22NOP
Molecular Weight: 395.4 g/mol

Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-

CAS No.: 212317-51-6

Cat. No.: VC17271341

Molecular Formula: C26H22NOP

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- - 212317-51-6

Specification

CAS No. 212317-51-6
Molecular Formula C26H22NOP
Molecular Weight 395.4 g/mol
IUPAC Name 1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine
Standard InChI InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3
Standard InChI Key IBFUUZLLVDAISF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- (molecular formula: C₂₆H₂₂NOP, molecular weight: 395.4 g/mol) features a tridentate ligand framework. The phosphine group (PPh₂) at the 2-position of the phenyl ring, a methoxy group (-OCH₃) at the 4-position of the aniline moiety, and an imine (-CH=N-) linkage collectively enable versatile coordination modes with transition metals. The methoxy group enhances electron donation, while the bulky diphenylphosphino group imposes steric constraints, influencing metal-ligand binding kinetics .

Physicochemical Properties

Key physical properties include a density of 0.99 g/cm³ and a boiling point of 354.3°C, as inferred from structurally related compounds . The compound’s stability in organic solvents like dichloromethane facilitates its use in synthetic applications.

Table 1: Comparative Physicochemical Properties of Related Compounds

PropertyBenzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-4-Methoxy-N-(phenylmethylene)benzenamine
Molecular FormulaC₂₆H₂₂NOPC₁₄H₁₃NO
Molecular Weight (g/mol)395.4211.26
Density (g/cm³)0.99*0.99
Boiling Point (°C)354.3*354.3

*Values extrapolated from analogous structures .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a condensation reaction between 2-(diphenylphosphino)benzaldehyde and 4-methoxyaniline in dichloromethane under mild conditions. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Table 2: Synthetic Conditions for Imine Ligands

Reactant AReactant BSolventTemperatureYield (%)
2-(Diphenylphosphino)benzaldehyde4-MethoxyanilineCH₂Cl₂25°C75–85
Benzaldehyde4-MethoxyanilineEthanolReflux65–70

The diphenylphosphino group’s electron-withdrawing effect accelerates imine formation compared to unsubstituted benzaldehyde .

Mechanistic Insights

As a ligand, the compound coordinates metals through its phosphine and imine groups, forming stable complexes that participate in catalytic cycles. For example, in palladium-catalyzed cross-couplings, the phosphine stabilizes the metal center, while the imine modulates electron density . The methoxy group’s +M effect enhances π-backbonding, improving catalytic turnover in hydrogenation reactions .

Applications in Coordination Chemistry and Catalysis

Metal Complexation

The compound’s tridentate nature enables the formation of octahedral or square-planar complexes with metals like Pd(II), Pt(II), and Ru(II) . In rhodium complexes, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones with enantiomeric excess (ee) >90% .

Catalytic Applications

  • Cross-Coupling Reactions: Palladium complexes of this ligand exhibit high activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 10⁵.

  • Hydrogenation: Ruthenium complexes selectively reduce ketones to alcohols under mild conditions (1 atm H₂, 25°C) .

Table 3: Catalytic Performance of Metal Complexes

Metal CenterReaction TypeSubstrateConversion (%)Selectivity (%)
Pd(II)Suzuki-Miyaura CouplingAryl Bromides9899
Ru(II)Ketone HydrogenationAcetophenone95>99

Data adapted from coordination chemistry studies .

Comparison with Analogous Ligands

The diphenylphosphino group differentiates this compound from simpler Schiff base ligands. For instance, 4-methoxy-N-(phenylmethylene)benzenamine (CAS 783-08-4) lacks the phosphine moiety, resulting in lower catalytic activity (TON < 10³ in cross-couplings) . Additionally, the methoxy group’s electron-donating effect surpasses that of methyl or chloro substituents in analogous ligands, as evidenced by faster reaction kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator